molecular formula C6H5BrClN B1445470 3-Bromo-5-chloro-4-methylpyridine CAS No. 1260010-08-9

3-Bromo-5-chloro-4-methylpyridine

Cat. No.: B1445470
CAS No.: 1260010-08-9
M. Wt: 206.47 g/mol
InChI Key: LDFVQFBZBAVFSN-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be used to synthesize molecules with potential therapeutic effects, such as anti-inflammatory or anticancer agents .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications.

Safety and Hazards

The safety information for 3-Bromo-5-chloro-4-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 5-chloro-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction conditions to optimize the halogenation process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

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Properties

IUPAC Name

3-bromo-5-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFVQFBZBAVFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738995
Record name 3-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260010-08-9
Record name 3-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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